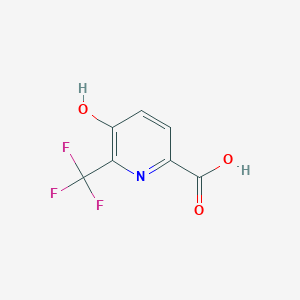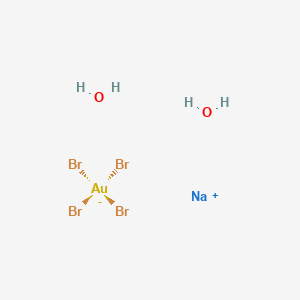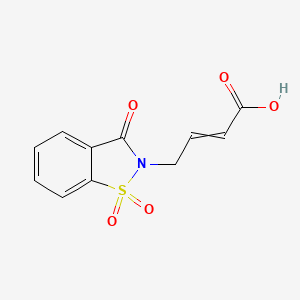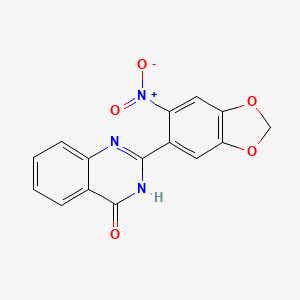![molecular formula C19H13NO2 B12499676 3-Methoxy-5H-benzofuro[3,2-c]carbazole](/img/structure/B12499676.png)
3-Methoxy-5H-benzofuro[3,2-c]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5H-benzofuro[3,2-c]carbazole is a complex organic compound with the molecular formula C₁₉H₁₃NO₂ This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety and a carbazole core
Preparation Methods
The synthesis of 3-Methoxy-5H-benzofuro[3,2-c]carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.
Introduction of the Carbazole Core: The carbazole core is introduced through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-Methoxy-5H-benzofuro[3,2-c]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens and sulfonating agents.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents at specific positions on the molecule.
Scientific Research Applications
3-Methoxy-5H-benzofuro[3,2-c]carbazole has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its efficient narrowband multi-resonance thermally activated delayed fluorescence properties.
Materials Science: It is explored for use in the creation of advanced materials with unique optical and electronic properties.
Biological Research: The compound’s structure allows for potential interactions with biological molecules, making it a candidate for studies in medicinal chemistry and drug development.
Industrial Applications: Its stability and electronic properties make it suitable for use in various industrial applications, including the development of sensors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3-Methoxy-5H-benzofuro[3,2-c]carbazole in organic electronics involves its ability to undergo efficient reverse intersystem crossing, which enhances its fluorescence properties. This process is facilitated by the unique multi-resonance structure of the compound, allowing for efficient energy transfer and emission of light. The molecular targets and pathways involved in its biological applications are still under investigation, but its interactions with various enzymes and receptors are of particular interest.
Comparison with Similar Compounds
3-Methoxy-5H-benzofuro[3,2-c]carbazole can be compared with other similar compounds, such as:
5H-benzofuro[3,2-c]carbazole: Lacks the methoxy group, resulting in different electronic and optical properties.
3-Hydroxy-5H-benzofuro[3,2-c]carbazole:
3-Methyl-5H-benzofuro[3,2-c]carbazole: The methyl group provides different steric and electronic effects compared to the methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and makes it particularly suitable for applications in organic electronics and materials science.
Properties
Molecular Formula |
C19H13NO2 |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
3-methoxy-5H-[1]benzofuro[3,2-c]carbazole |
InChI |
InChI=1S/C19H13NO2/c1-21-11-6-7-14-16(10-11)20-15-9-8-13-12-4-2-3-5-17(12)22-19(13)18(14)15/h2-10,20H,1H3 |
InChI Key |
GEGQLKBSDRGNSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=CC4=C3OC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[2-(4-tert-butylcyclohexylidene)hydrazinyl]carbonyl}phenyl)-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B12499612.png)

![3-Amino-4-[(4-methylbenzyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B12499635.png)
![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B12499637.png)

![5-[(2-ethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B12499643.png)
![N-{4-[(2,2'-dichloro-6-phenyl-4,5'-bipyrimidin-4'-yl)amino]phenyl}acetamide](/img/structure/B12499648.png)
![2-[(2-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12499649.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499656.png)
![7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12499663.png)
![methyl 3-({(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylidene}amino)-2-methylbenzoate](/img/structure/B12499665.png)

